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Compound of Interest

Compound Name: c-Met-IN-14

Cat. No.: B12408614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of c-Met-
IN-14, a novel, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine

kinase. The document details the in vitro and in vivo anti-tumor activities of the compound,

outlines the experimental methodologies employed, and visualizes key biological pathways and

workflows.

Core Findings: Quantitative Data Summary
The preclinical efficacy of c-Met-IN-14 has been demonstrated across a range of biochemical

and cell-based assays, as well as in in vivo tumor models. The following tables summarize the

key quantitative data.

Table 1: In Vitro Inhibitory Activity of c-Met-IN-14
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Assay Type Target/Cell Line Endpoint IC50 Value

Biochemical Assay
Wild-type c-Met

Kinase
Kinase Inhibition 4 nM (Kᵢ)[1]

Cell-Based Assays

c-Met Phosphorylation GTL-16 Cells
Inhibition of Y1349

Phosphorylation
50-160 nM[2]

GTL-16 Cells
Inhibition of Y1365

Phosphorylation
50-160 nM[2]

Cell Proliferation
32D (Tpr-Met

transformed)

HGF-independent

Proliferation
≈ 100 nM[2]

Cell Mitogenesis
4MBr Monkey Lung

Cells

HGF-induced

Mitogenesis
162 nM[2]

Cell Migration
HPAF Pancreatic

Cancer Cells

HGF-induced

Migration
425 nM[2]

Tubulogenesis
Madin-Darby Canine

Kidney (MDCK) Cells

HGF-induced

Tubulogenesis
< 5 nM[2]

Table 2: In Vivo Efficacy of c-Met-IN-14

Animal Model Tumor Type Treatment Regimen Outcome

Mouse Xenograft

GTL-16 Human

Gastric Carcinoma

(MET amplified)

100 mg/kg, twice

daily, oral

administration for 21

days

Tumor stasis[2]

Mouse Xenograft

N87 Human Gastric

Carcinoma (MET not

amplified)

Not specified
Partial inhibition of

tumor growth[2]

Table 3: In Vivo Pharmacodynamic Activity of c-Met-IN-14
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Animal Model Tumor Type Endpoint
IC50 Value (Plasma
Drug
Concentration)

Mouse Xenograft
GTL-16 Human

Gastric Carcinoma

Inhibition of c-Met

Y1349

Phosphorylation

1 µM[2]

Key Signaling Pathways and Experimental
Workflows
Visual diagrams of the c-Met signaling pathway and a typical preclinical evaluation workflow for

a c-Met inhibitor are provided below to illustrate the biological context and experimental logic.
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Caption: The c-Met signaling pathway and the inhibitory action of c-Met-IN-14.
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Caption: A generalized workflow for the preclinical evaluation of a c-Met inhibitor.

Detailed Experimental Protocols
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The following sections provide detailed methodologies for the key experiments cited in the

preclinical evaluation of c-Met-IN-14.

c-Met Kinase Inhibition Assay (Biochemical)
Objective: To determine the direct inhibitory activity of c-Met-IN-14 on the enzymatic activity

of the c-Met kinase.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-

FRET) assay or an ADP-Glo™ kinase assay.[3][4] The latter measures the amount of ADP

produced during the kinase reaction.

Protocol (based on ADP-Glo™ Assay):

Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g.,

poly(Glu,Tyr) 4:1), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and kinase assay

buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[3]

Procedure: a. Prepare serial dilutions of c-Met-IN-14 in DMSO and then in kinase assay

buffer. b. In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control). c. Add the

c-Met enzyme and the substrate to the wells. d. Initiate the kinase reaction by adding ATP.

e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[3] f. Stop

the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. g.

Incubate for 40 minutes at room temperature.[3] h. Add the Kinase Detection Reagent to

convert ADP to ATP and generate a luminescent signal. i. Incubate for 30 minutes at room

temperature and measure luminescence using a plate reader.[3]

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and

thus to the kinase activity. The IC50 value is calculated by plotting the percentage of

inhibition against the logarithm of the inhibitor concentration and fitting the data to a

sigmoidal dose-response curve.

Cell-Based c-Met Phosphorylation Assay (Western Blot)
Objective: To assess the ability of c-Met-IN-14 to inhibit the autophosphorylation of c-Met in

a cellular context.
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Principle: Western blotting is used to detect the levels of phosphorylated c-Met at specific

tyrosine residues (e.g., Y1349 and Y1365) in cell lysates after treatment with the inhibitor.[2]

Protocol:

Cell Culture and Treatment: a. Culture a c-Met-dependent cell line (e.g., GTL-16) in

appropriate media.[5] b. Treat the cells with various concentrations of c-Met-IN-14 or

vehicle for a specified time (e.g., 2-4 hours). c. For ligand-induced phosphorylation,

serum-starve the cells and then stimulate with hepatocyte growth factor (HGF) for a short

period (e.g., 15-30 minutes) in the presence of the inhibitor.

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a

radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample

by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer

the proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with

5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20

(TBST). d. Incubate the membrane with primary antibodies specific for phospho-c-Met

(Y1349, Y1365) and total c-Met overnight at 4°C.[6] e. Wash the membrane with TBST

and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the

phospho-c-Met signal to the total c-Met signal to determine the extent of inhibition.

HGF-Induced Cell Migration Assay (Boyden Chamber
Assay)

Objective: To evaluate the effect of c-Met-IN-14 on HGF-induced cancer cell migration.
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Principle: This assay uses a two-chamber system (transwell or Boyden chamber) where cells

migrate through a porous membrane towards a chemoattractant (HGF).[7]

Protocol:

Cell Preparation: a. Culture cells (e.g., HPAF) to sub-confluency. b. Serum-starve the cells

for several hours before the assay. c. Harvest the cells and resuspend them in a serum-

free medium containing various concentrations of c-Met-IN-14 or vehicle.

Assay Setup: a. Add a medium containing HGF as a chemoattractant to the lower

chamber of the transwell plate. b. Seed the cell suspension into the upper chamber (the

insert).

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell

migration (e.g., 24 hours).[7]

Cell Staining and Counting: a. Remove the non-migrated cells from the upper surface of

the membrane with a cotton swab. b. Fix and stain the migrated cells on the lower surface

of the membrane with a stain such as crystal violet.[8] c. Elute the stain and measure the

absorbance, or count the number of migrated cells in several microscopic fields.

Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the

vehicle-treated control to determine the percentage of inhibition.

HGF-Induced 3D Tubulogenesis Assay
Objective: To assess the impact of c-Met-IN-14 on the ability of cells to form three-

dimensional, tube-like structures in response to HGF, a process mimicking angiogenesis.

Principle: Madin-Darby canine kidney (MDCK) cells are cultured in a 3D collagen or Matrigel

matrix. In the presence of HGF, these cells form branching tubules.

Protocol:

Matrix Preparation: Prepare a collagen I or Matrigel solution and use it to coat the wells of

a culture plate. Allow the matrix to solidify.[9][10]
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Cell Seeding: a. Resuspend MDCK cells in a solution containing the matrix, HGF, and

different concentrations of c-Met-IN-14 or vehicle. b. Plate this cell-matrix suspension on

top of the solidified matrix layer.

Culture: Incubate the plate for several days to allow for tubule formation.

Imaging and Quantification: a. Visualize the tube-like structures using phase-contrast

microscopy. b. Quantify the extent of tubulogenesis by measuring parameters such as the

number of branch points, total tube length, or the area covered by the tube network using

image analysis software.

Data Analysis: Calculate the percentage of inhibition of tubulogenesis by comparing the

treated samples to the vehicle control.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of c-Met-IN-14 in a living organism.

Principle: Human tumor cells (e.g., GTL-16, which have MET gene amplification) are

implanted into immunocompromised mice to form tumors.[5][11] The mice are then treated

with the inhibitor, and tumor growth is monitored.

Protocol:

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

Tumor Cell Implantation: a. Harvest GTL-16 cells from culture. b. Inject a specific number

of cells (e.g., 5 x 10⁶) subcutaneously into the flank of each mouse.

Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor formation. b. Once

the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups. c. Administer c-Met-IN-14 (e.g., 100 mg/kg, twice daily) or vehicle

orally to the respective groups.[2]

Monitoring and Efficacy Assessment: a. Measure tumor volume (e.g., using calipers) and

body weight regularly (e.g., twice a week). b. At the end of the study, euthanize the mice

and excise the tumors for further analysis.
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Pharmacodynamic Analysis: a. Collect tumors at different time points after the last dose to

assess the in vivo inhibition of c-Met phosphorylation by western blot. b. Tumor samples

can also be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved

caspase-3) by immunohistochemistry.

Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor

growth inhibition (TGI) to determine the efficacy of the treatment. Statistical analysis is

performed to compare the treatment groups with the control group.

This technical guide provides a detailed preclinical profile of c-Met-IN-14, offering valuable

insights for researchers and drug development professionals in the field of oncology and

targeted therapy. The presented data and methodologies underscore the potent and selective

nature of this c-Met inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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